

4-Oxopiperidine-3-carbonitrile hydrochloride

molecular weight and formula

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Compound of Interest

Compound Name: 4-Oxopiperidine-3-carbonitrile
hydrochloride

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Technical Guide: 4-Oxopiperidine-3-carbonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties and a generalized synthetic approach for **4-Oxopiperidine-3-carbonitrile hydrochloride**, a key building block in medicinal chemistry and drug discovery.

Physicochemical Data

The fundamental molecular properties of 4-Oxopiperidine-3-carbonitrile and its hydrochloride salt are summarized below. The data for the base molecule, 4-Oxopiperidine-3-carbonitrile, is readily available.^{[1][2]} The properties for the hydrochloride salt are derived from the addition of hydrogen chloride to the base.

Property	4-Oxopiperidine-3-carbonitrile	4-Oxopiperidine-3-carbonitrile Hydrochloride
Molecular Formula	C ₆ H ₈ N ₂ O ^{[1][2]}	C ₆ H ₉ ClN ₂ O
Molecular Weight	124.14 g/mol ^[1]	160.60 g/mol
CAS Number	19166-75-7 ^[1]	1373253-28-1 ^[3]

Synthesis Overview

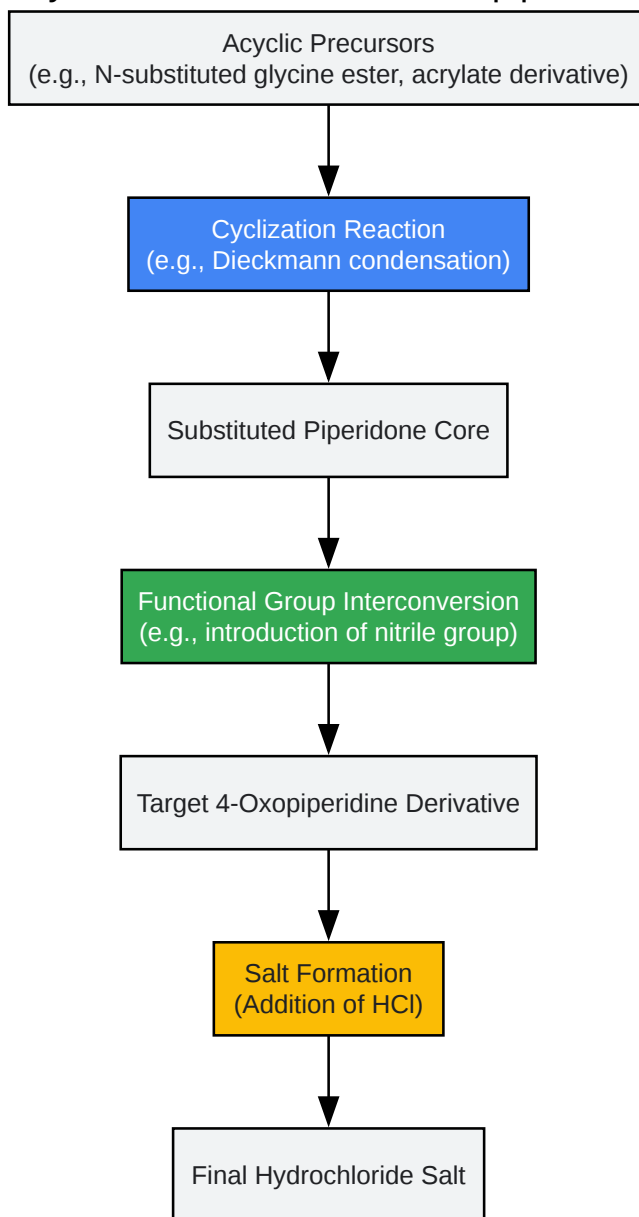
The synthesis of 4-oxopiperidine derivatives often involves multi-step reaction sequences. While specific experimental details for the direct synthesis of **4-Oxopiperidine-3-carbonitrile hydrochloride** are not detailed in the provided search results, a generalized workflow can be inferred from the synthesis of related piperidone compounds, such as N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride and other derivatives.^{[4][5]}

A common strategy involves the cyclization of acyclic precursors to form the core piperidone ring, followed by functional group manipulations.

Generalized Experimental Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a substituted 4-oxopiperidine derivative, which can be adapted for the synthesis of **4-Oxopiperidine-3-carbonitrile hydrochloride**.

Generalized Synthetic Workflow for 4-Oxopiperidine Derivatives



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Caption: Conceptual workflow for the synthesis of 4-oxopiperidine hydrochloride derivatives.

Experimental Protocols

While specific protocols for **4-Oxopiperidine-3-carbonitrile hydrochloride** were not found, a general procedure for a related synthesis, the preparation of methyl 1-benzyl-3-oxopiperidine-4-carboxylate, is described.[5] This can serve as a model for the types of reactions and conditions that may be employed.

Example Protocol: Synthesis of a Substituted Piperidone

- **Reaction Setup:** A stirred mixture of the starting materials (e.g., 1-benzyl-3-piperidone and dimethyl carbonate) is prepared in a suitable reaction vessel.[5]
- **Base Addition:** A strong base, such as sodium hydride, is added in portions to the reaction mixture.[5]
- **Reaction Conditions:** The mixture is heated to reflux for a specified period to drive the reaction to completion.[5]
- **Quenching:** The reaction is carefully quenched by the slow addition of water.[5]
- **Extraction:** The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate) to isolate the product.[5]
- **Drying and Concentration:** The combined organic phases are dried over an anhydrous drying agent (e.g., sodium sulfate) and concentrated under reduced pressure to yield the crude product.[5]
- **Purification:** The crude product may be purified by techniques such as chromatography or recrystallization.
- **Salt Formation:** To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent and treated with a solution of hydrogen chloride. The resulting precipitate is then collected and dried.

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